

# An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Sulfurous Acid

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## Compound of Interest

Compound Name: Sulfurous acid

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## Introduction

Aqueous solutions of sulfur dioxide, commonly referred to as aqueous **sulfurous acid**, represent a complex equilibrium system of significant interest in various fields, including atmospheric chemistry, industrial processes, and pharmaceutical sciences. While the molecular species  $\text{H}_2\text{SO}_3$  is a minor component in these solutions, the overall thermodynamic properties are governed by the interplay between dissolved sulfur dioxide ( $\text{SO}_2(\text{aq})$ ), bisulfite ( $\text{HSO}_3^-$ ), and sulfite ( $\text{SO}_3^{2-}$ ) ions. This technical guide provides a comprehensive overview of the core thermodynamic properties of this system, detailed experimental protocols for their determination, and a visual representation of the equilibria involved.

## Thermodynamic Data of Aqueous Sulfurous Acid Species

The thermodynamic properties of the key species in aqueous sulfur dioxide solutions at 298.15 K (25 °C) and 1 bar are summarized below. These values are crucial for modeling the behavior of this system under various conditions.<sup>[1][2]</sup>

## Dissociation Constants

The stepwise dissociation of aqueous sulfur dioxide is characterized by two equilibrium constants,  $K_{a1}$  and  $K_{a2}$ .

Table 1: Dissociation Constants of Aqueous **Sulfurous Acid** at 25°C

Equilibrium	$K_a$	$pK_a$
$SO_2(aq) + H_2O(l) \rightleftharpoons H^+(aq) + HSO_3^-(aq)$	$1.7 \times 10^{-2}$	1.91
$HSO_3^-(aq) \rightleftharpoons H^+(aq) + SO_3^{2-}(aq)$	$6.4 \times 10^{-8}$	7.18

## Standard Molar Thermodynamic Properties

The standard molar enthalpy of formation ( $\Delta_f H^\circ$ ), standard molar Gibbs free energy of formation ( $\Delta_f G^\circ$ ), standard molar entropy ( $S^\circ$ ), and standard molar heat capacity ( $C_p^\circ$ ) for the involved species are presented in Table 2.

Table 2: Standard Molar Thermodynamic Properties of Aqueous **Sulfurous Acid** Species at 298.15 K<sup>[1][3]</sup>

Species	$\Delta_f H^\circ$ (kJ/mol)	$\Delta_f G^\circ$ (kJ/mol)	$S^\circ$ (J/mol·K)	$C_p^\circ$ (J/mol·K)
$SO_2(aq)$	-322.82	-	-	195
$HSO_3^-(aq)$	-626.22	-527.81	139.7	-2
$SO_3^{2-}(aq)$	-	-	-15.40	-

## Experimental Protocols

The determination of the thermodynamic properties of aqueous **sulfurous acid** relies on a variety of precise experimental techniques.

## Determination of Dissociation Constants ( $pK_a$ ) by Potentiometric Titration

Potentiometric titration is a standard method for determining the  $pK_a$  values of weak acids.

Objective: To determine the acid dissociation constants of aqueous **sulfurous acid** by monitoring the pH of the solution as a function of the volume of a strong base added.

Materials:

- **Sulfurous acid** solution (freshly prepared by bubbling  $SO_2$  gas through deionized water) of known approximate concentration.
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
- Calibrated pH meter with a glass electrode.
- Burette, beaker, and magnetic stirrer.

Procedure:

- Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Sample Preparation: Place a known volume of the **sulfurous acid** solution into a beaker.
- Titration: Begin titrating with the standardized NaOH solution, adding small increments of the titrant.
- Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
- Equivalence Points: Continue the titration past the two equivalence points, which will be indicated by sharp changes in pH.
- Data Analysis: Plot the pH versus the volume of NaOH added. The  $pK_{a1}$  is the pH at the half-volume of the first equivalence point, and the  $pK_{a2}$  is the pH at the half-volume between the first and second equivalence points.

## Determination of Enthalpy of Solution by Calorimetry

Calorimetry is used to measure the heat changes associated with chemical reactions, including the dissolution of a gas in a liquid.

Objective: To determine the enthalpy of solution of sulfur dioxide in water.

Materials:

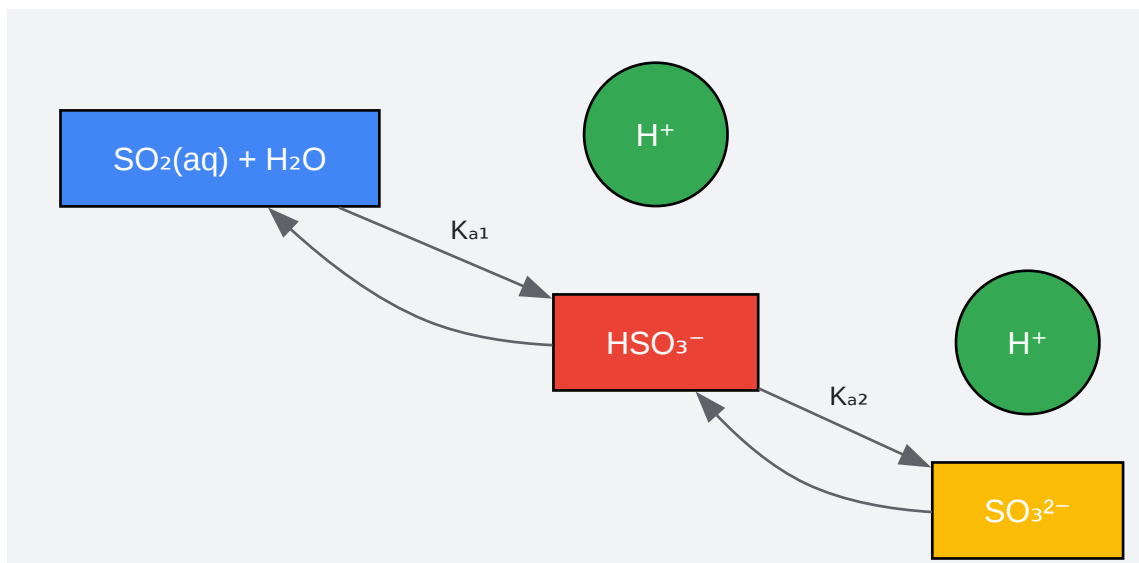
- A reaction calorimeter (e.g., a coffee-cup calorimeter for basic measurements or a more sophisticated isothermal titration calorimeter for higher accuracy).
- A known volume of deionized water.
- A source of pure sulfur dioxide gas.
- A sensitive thermometer or temperature probe.

Procedure:

- Initial Temperature: Place a known mass of water in the calorimeter and allow it to reach thermal equilibrium. Record the initial temperature.
- Gas Introduction: Bubble a known mass of sulfur dioxide gas into the water.
- Temperature Monitoring: Record the temperature of the solution at regular intervals until a maximum temperature is reached and the temperature starts to decrease.
- Final Temperature: Extrapolate the cooling curve back to the time of mixing to determine the final temperature.
- Calculation: The heat absorbed by the solution ( $q_{\text{solution}}$ ) is calculated using the formula:  $q_{\text{solution}} = m_{\text{solution}} * c_{\text{solution}} * \Delta T$  where  $m_{\text{solution}}$  is the total mass of the solution,  $c_{\text{solution}}$  is the specific heat capacity of the solution (often approximated as that of water), and  $\Delta T$  is the change in temperature. The enthalpy of solution ( $\Delta H_{\text{soln}}$ ) is then calculated per mole of  $\text{SO}_2$  dissolved.

## Visualization of Equilibria

The equilibria of dissolved sulfur dioxide in water can be represented as a signaling pathway, illustrating the stepwise dissociation.



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Caption: Equilibria of aqueous **sulfurous acid**.

This guide provides a foundational understanding of the thermodynamic properties of aqueous **sulfurous acid**. For more detailed information and data at different temperatures and pressures, consulting the primary literature is recommended.

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